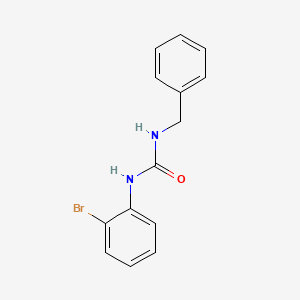

N-benzyl-N'-(2-bromophenyl)urea

説明

Synthesis Analysis

The synthesis of ureas, including compounds structurally related to N-benzyl-N'-(2-bromophenyl)urea, involves various chemical strategies. For instance, the Lossen rearrangement is a notable method that facilitates the conversion of carboxylic acids to ureas, demonstrating the versatility and efficiency of synthesizing urea compounds under mild and environmentally friendly conditions (Thalluri et al., 2014). Additionally, palladium-catalyzed carbonylation has been applied to synthesize N-benzoyl ureas, showing the method's functional group tolerance and suitability for isotope labeling, which may be relevant for the synthesis of this compound derivatives (Bjerglund et al., 2012).

Molecular Structure Analysis

The molecular structure of related urea compounds reveals significant insights into their geometric and electronic properties. For example, studies on similar urea derivatives have highlighted the planarity of the urea moiety and its rotational dynamics, which are crucial for understanding the molecular behavior of this compound (Štěpnička & Císařová, 2010).

Chemical Reactions and Properties

The chemical reactivity of urea derivatives encompasses a range of transformations, including N-acylation and ortho-arylation, which are pivotal for the functionalization and diversification of urea compounds. These reactions not only extend the chemical repertoire of ureas but also enhance their application potential in various fields (Kotecki et al., 2009).

科学的研究の応用

Synthesis Techniques

A general and practical method for the preparation of unsymmetrically substituted ureas, including N-benzyl-N'-(2-bromophenyl)urea, has been developed through palladium-catalyzed amidation. This process involves coupling aryl bromides and chlorides with ureas using a novel bipyrazole ligand, demonstrating the compound's utility in organic synthesis (Kotecki et al., 2009).

Structural Studies and Helix Persistence

This compound has been used in oligomeric ureas derived from m-phenylenediamine to study helix persistence and breakdown. This research indicates that short-length oligoureas adopt a defined helical secondary structure in solution, which breaks down in longer oligomers. The study provides insight into the transmission of chirality and secondary structure identification in solution (Clayden et al., 2008).

Chemical Reactivity and Transformation

Research on the palladium-catalyzed coupling of ureas with brominated electron-deficient arenes highlights the reactivity of this compound. This includes its transformation into various functional groups through lithiation and rearrangement, offering pathways for synthesizing compounds with quaternary stereogenic centers with high enantioselectivity (Clayden & Hennecke, 2008).

Inhibitory Activities and Pharmaceutical Applications

Studies also explore the compound's role in inhibiting specific kinase receptors, such as TIE-2 and VEGFR-2, involved in angiogenesis. These insights contribute to the development of novel benzimidazole-ureas as potential therapeutic agents (Hasegawa et al., 2007).

Cytotoxic Activity and Drug Development

Investigations into urea derivatives' cytotoxic activity have led to the synthesis of compounds showing higher cytotoxic effects against HeLa cell lines. This research underlines the pharmaceutical potential of this compound derivatives in cancer treatment, contributing to the ongoing search for more effective anticancer drugs (Purwanto et al., 2020).

特性

IUPAC Name |

1-benzyl-3-(2-bromophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O/c15-12-8-4-5-9-13(12)17-14(18)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIBKSBTDSOETM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)

![N-(2,4-dimethylphenyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4584928.png)

![4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone](/img/structure/B4584936.png)

![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4584939.png)

![2-{[(4-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4584945.png)

![{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4584948.png)

![N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4584949.png)

![N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4584956.png)

![5-bromo-2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4584978.png)